molecular formula C11H6ClNO4 B1613839 5-(2-Chloronicotinoyl)-2-furoic acid CAS No. 914203-45-5

5-(2-Chloronicotinoyl)-2-furoic acid

Cat. No. B1613839
CAS RN: 914203-45-5
M. Wt: 251.62 g/mol
InChI Key: UJAMLVLWHIEGMN-UHFFFAOYSA-N
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Description

The compound “5-(2-Chloronicotinoyl)-2-furoic acid” is a derivative of 2-chloronicotinic acid . Nicotinic acid derivatives have been investigated for a variety of biological applications .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, 2-chloronicotinic acid is often used as a starting material in the synthesis of various compounds . The synthesis typically involves reactions with carboxylic acid or estolide .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be similar to that of 2-chloronicotinic acid, which has a molecular formula of C6H3Cl2NO .

Scientific Research Applications

Synthetic Applications

The synthetic application of photoactive porous monolithic polymers showcases an oxidation process where 2-furoic acid is oxidized to 5-hydroxy-5H-furan-2-one in chloroform using a novel supported photocatalyst. This catalyst is made from Rose Bengal grafted onto the surface of a highly crosslinked polystyrene-divinylbenzene polymer, synthesized in a porous monolithic format (Burguete et al., 2010).

Biocatalytic Production

Biocatalysis offers a promising approach for the synthesis of 2,5-furandicarboxylic acid (FDCA), a sustainable substitute to petroleum-derived terephthalic acid for bio-based polymer production. It highlights the advantages of biocatalysis, including mild reaction conditions, lower costs, higher selectivity, and environmental friendliness, while focusing on the biocatalytic production of FDCA from chemicals like 2-furoic acid (Yuan et al., 2019).

Catalytic Synthesis

A novel route to 2,5-FDCA from C5-based furfural, produced from bulky raw biomaterials, starts with furoic acid. This synthesis involves consecutive bromination, esterification, carbonylation, and hydrolysis steps, highlighting a significant shift from traditional methods relying on scarce resources (Zhang et al., 2017).

Carboxylation Routes

Exploring carboxylation as a method to synthesize FDCA from 2-furoic acid and CO2, this scalable route emphasizes the potential advantages of using 2-furoic acid, derived from furfural, over traditional feedstocks. It outlines an innovative process that eliminates the need for late-stage oxidation, offering a potentially more sustainable pathway to FDCA production (Dick et al., 2017).

Biomass-Derived Acid Chloride Production

The research on producing acid chloride derivatives from biomass-derived 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF) introduces an efficient method for generating important intermediates for biofuel and polymer production. This method utilizes tert-butyl hypochlorite for the conversion, highlighting the importance of innovative approaches to utilize biomass-derived materials (Dutta et al., 2015).

Biochemical Analysis

Biochemical Properties

5-(2-Chloronicotinoyl)-2-furoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The interaction between this compound and these enzymes involves binding to the active site, leading to enzyme inhibition and disruption of bacterial metabolic processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound disrupts cell wall synthesis and inhibits biofilm formation . Additionally, it affects the expression of genes involved in metabolic pathways, leading to altered cellular metabolism and reduced bacterial growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of bacterial enzymes by binding to their active sites . This binding interaction prevents the enzymes from catalyzing their respective biochemical reactions, thereby disrupting bacterial metabolic processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that this compound can have sustained antibacterial effects, although its potency may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it can cause adverse effects, including toxicity and damage to host tissues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . It is crucial to determine the optimal dosage that maximizes antibacterial activity while minimizing toxic effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in bacterial metabolic pathways, leading to disrupted metabolic processes and reduced bacterial growth . Additionally, this compound can affect the levels of specific metabolites, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can accumulate in the cytoplasm, affecting cytoplasmic enzymes and metabolic processes .

properties

IUPAC Name

5-(2-chloropyridine-3-carbonyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO4/c12-10-6(2-1-5-13-10)9(14)7-3-4-8(17-7)11(15)16/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAMLVLWHIEGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641818
Record name 5-(2-Chloropyridine-3-carbonyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914203-45-5
Record name 5-(2-Chloropyridine-3-carbonyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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